molecular formula C15H13NO B189194 9-Ethyl-9H-carbazole-3-carbaldehyde CAS No. 7570-45-8

9-Ethyl-9H-carbazole-3-carbaldehyde

Cat. No. B189194
CAS RN: 7570-45-8
M. Wt: 223.27 g/mol
InChI Key: QGJXVBICNCIWEL-UHFFFAOYSA-N
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Description

9-Ethyl-9H-carbazole-3-carbaldehyde is a carbazole compound that has been studied for its potential antitumor function . It has been found to reactivate the p53 pathway in human melanoma cells .


Synthesis Analysis

This compound was first synthesized in 2010 . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

According to PubChem, this compound has a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol . Its IUPAC name is 9-ethylcarbazole-3-carbaldehyde .

Scientific Research Applications

  • Optical Properties and Photopolymerization Applications : Carbazole-based compounds, including variants of 9-Ethyl-9H-carbazole-3-carbaldehyde, demonstrate unique optical properties, making them suitable for use as dyes or photosensitizers in photopolymerization processes (Abro et al., 2017).

  • Synthesis of Fluorescent Probes : This compound has been used in synthesizing novel near-infrared fluorescent probes, which have potential applications in bioimaging and diagnostic fields (Shen You-min, 2014).

  • Crystal Structure Analysis : The crystal structure of derivatives of this compound has been analyzed, providing insights into its chemical interactions and potential applications in molecular design (Yeksan et al., 2010).

  • Development of Push-Pull Fluorophores : Derivatives of this compound have been developed as push-pull chromophores, showing potential in applications like viscosity sensing and aggregation-induced emission (Telore et al., 2015).

  • Synthesis of Heterocyclic Compounds : This compound has been used in the efficient synthesis of heterocycles containing both carbazole and thiadiazole moieties, which are important in pharmaceutical chemistry (Li & Xing, 2012).

  • Antibacterial Properties : Research has explored the synthesis of compounds from this compound with potential antibacterial properties, highlighting its relevance in medicinal chemistry (Khan et al., 2019).

  • Antimicrobial Activity Assessment : Its derivatives have been tested for antimicrobial activity, suggesting their use in developing new antimicrobial agents (Ashok et al., 2014).

  • Photophysical Properties and DFT Studies : The photophysical properties and theoretical analysis via Density Functional Theory (DFT) of carbazole-coumarin hybrids derived from this compound have been studied, indicating their potential in optoelectronic applications (Tathe & Sekar, 2016).

Safety and Hazards

The safety and hazards of 9-Ethyl-9H-carbazole-3-carbaldehyde are not explicitly mentioned in the available resources .

Future Directions

The potential future direction for 9-Ethyl-9H-carbazole-3-carbaldehyde is in the development of a new drug for melanoma therapy . Its ability to induce melanoma cell apoptosis and senescence through the activation of p53, significantly and selectively suppressing the growth of melanoma cells without affecting normal human melanocytes, suggests its potential in this area .

properties

IUPAC Name

9-ethylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJXVBICNCIWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226613
Record name N-Ethylcarbazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7570-45-8
Record name 9-Ethyl-3-carbazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7570-45-8
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Record name Ethylcarbazole-3-carboxaldehyde, N-
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Record name 7570-45-8
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Record name N-Ethylcarbazole-3-carbaldehyde
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Record name N-ethylcarbazole-3-carbaldehyde
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Record name ETHYLCARBAZOLE-3-CARBOXALDEHYDE, N-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 9-Ethyl-9H-carbazole-3-carbaldehyde?

A1: this compound, also known as N-ethyl-3-carbazolecarboxaldehyde, has the molecular formula C15H13NO and a molecular weight of 223.27 g/mol. []

Q2: What does the spectroscopic data reveal about the structure of this compound?

A2: Spectroscopic analyses, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, confirm the structure of this compound. [, , , , , , ] Single crystal X-ray diffraction further validates its structural features. [] These studies confirm the presence of the carbazole ring system, the ethyl group attached to the nitrogen, and the aldehyde group at the 3-position.

Q3: How does the structure of this compound influence its potential for charge transfer?

A3: The aldehyde group in this compound exhibits electron-withdrawing properties. This leads to a difference in N—C bond lengths within the central carbazole ring, suggesting the potential for charge transfer from the carbazole nitrogen atom to the substituted benzene ring. []

Q4: Can this compound be used as a building block for the synthesis of more complex molecules?

A4: Yes, this compound serves as a versatile starting material for synthesizing various compounds. It readily participates in reactions like the Knoevenagel reaction, [] Hemetsberger indole synthesis, [] and multi-component reactions to form oxazolone derivatives. [, ]

Q5: What are some examples of compounds synthesized using this compound?

A5: Researchers have utilized this compound to synthesize various compounds, including:

  • Methylene-bridged bis-pyrrolo[3,2-c]carbazoles []
  • Carbazole-based dyes containing aldehyde and cyanoacetic acid groups []
  • Schiff bases through condensation with diamines []
  • Oxazolone derivatives with potential non-linear optical properties [, ]
  • Bis(3-carbazolyl)methane linked bis-benzimidazoles []
  • 3-hydroxy-4H-chromen-4-ones with antimicrobial activity []
  • (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones with potential anticancer activity and fluorescence properties []
  • Carbazole-based α-aminophosphonates with antiproliferative activity []

Q6: How do the optical properties of this compound derivatives vary?

A6: The optical properties, such as absorption and fluorescence, of this compound derivatives are influenced by structural modifications. For example, incorporating electron-donating or electron-withdrawing groups in derivatives like (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones can lead to shifts in absorption and emission wavelengths. [, ] Some derivatives, like (4Z)-4-[(9-Ethyl-9H-carbazole-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO), exhibit solvatochromism, with their absorption and emission spectra changing depending on the solvent polarity. [, ]

Q7: Has this compound or its derivatives demonstrated any biological activity?

A7: Research suggests that this compound itself might have antitumor properties by reactivating the p53 pathway in human melanoma cells. [] Additionally, some of its derivatives have shown promising biological activities:

  • Antimicrobial activity: 3-hydroxy-4H-chromen-4-ones derived from this compound have demonstrated antimicrobial activity against various bacteria and fungi. []
  • Antiproliferative activity: Carbazole-based α-aminophosphonates synthesized from this compound have shown antiproliferative activity against cancer cell lines (A549, MCF-7, and NCI-N87). []

Q8: Have any computational studies been performed on this compound or its derivatives?

A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure and properties of this compound and its derivatives. [, , , ] These studies provide insights into molecular geometry, electronic transitions, and potential applications in areas like non-linear optics.

Q9: Are there any analytical methods used for the detection and quantification of this compound and its derivatives?

A9: Various analytical techniques are utilized to characterize and quantify this compound and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) [, , , , , , ]
  • Fourier-Transform Infrared (FT-IR) spectroscopy [, , , , ]
  • Mass spectrometry [, , , , ]
  • Elemental analysis [, ]
  • Single crystal X-ray diffraction []
  • UV-Vis spectroscopy [, , , , ]
  • Fluorescence spectroscopy [, , ]

Q10: Has this compound been used in analytical chemistry applications?

A10: Yes, derivatives of this compound, specifically N-ethyl-3-carbazolecarboxaldehyde-3-thiosemicarbazone, have been investigated as extractive spectrophotometric reagents for determining metal ions like copper(II) [] and zinc. []

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